6-Chloro-8-phenyl-9h-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-chloro-8-phenyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChI Key |
VRXFEXVHVDAIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Chloro 8 Phenyl 9h Purine Analogues
Positional Impact of Substituents on the Purine (B94841) Nucleus (C2, C6, C8, N7, N9)
The biological activity of purine analogues is profoundly influenced by the nature and position of substituents on the purine core.
C2 Position: Modifications at the C2 position have shown that steric hindrance can be a critical factor. For instance, in the development of 2,6,9-trisubstituted purine derivatives as potential antitumor agents, it was observed that the introduction of bulky systems at the C-2 position of the purine ring is generally unfavorable for cytotoxic activity. nih.govresearchgate.net
C6 Position: The C6 position is a key site for modification, with the chloro group often serving as a versatile handle for introducing various functionalities. Studies have shown that replacing the 6-chloro group with an arylpiperazinyl system can be beneficial for cytotoxic activity. nih.govresearchgate.net In a different context, for compounds designed as positive inotropes, thioether-linked derivatives at C6 were found to be superior to their oxygen and nitrogen isosteres. researchgate.net The reaction of 6-chloropurine (B14466) ribonucleosides with active methylene (B1212753) compounds has also been explored to generate 6-C-substituted purine nucleosides. nih.gov
C8 Position: The C8 position is crucial for modulating the activity of purine analogues. The presence of a phenyl group at this position has been identified as a favorable scaffold for developing compounds with improved anticancer properties. tubitak.gov.trnih.gov The synthesis of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine revealed that 8-amino and 8-bromo analogues were highly active against rhinovirus. nih.gov
N7 and N9 Positions: Alkylation of the purine ring typically occurs at the N7 and N9 positions, often resulting in a mixture of isomers. ub.edu Generally, the N9-alkylated isomer is the major product and is often the more biologically active one. ub.edumdpi.com Methods have been developed for the regiospecific N9 alkylation of 6-(heteroaryl)purines by shielding the N7 position. acs.orgnih.gov The nature of the substituent at N9 can significantly impact activity. For example, in a series of 6,8,9-trisubstituted purine analogues, a cyclopentyl group was incorporated at the N9 position. tubitak.gov.trnih.gov
The table below summarizes the general impact of substituents at different positions on the purine nucleus based on various studies.
| Position | Substituent Type | General Impact on Activity | Reference |
| C2 | Bulky groups | Generally unfavorable for cytotoxicity | nih.govresearchgate.net |
| C6 | Arylpiperazinyl | Beneficial for cytotoxicity | nih.govresearchgate.net |
| C6 | Thioether linkage | Superior for positive inotropic activity | researchgate.net |
| C8 | Phenyl group | Favorable scaffold for anticancer activity | tubitak.gov.trnih.gov |
| C8 | Amino, Bromo | Active against rhinovirus | nih.gov |
| N9 | Alkyl, Cyclopentyl | Often crucial for activity, major alkylation product | tubitak.gov.trnih.govub.edumdpi.com |
| N7 | Alkyl | Minor alkylation product, often less active | ub.edunih.gov |
Role of the 8-Phenyl Moiety and its Derivatization in Modulating Activity
The 8-phenyl group plays a pivotal role in the biological activity of this class of purine analogues. Its presence is a key structural feature in many compounds exhibiting potent anticancer and other therapeutic properties. tubitak.gov.trnih.gov Derivatization of this phenyl ring has been a successful strategy to fine-tune the activity and properties of these molecules.
For instance, in the development of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, modifications on the 8-aryl ring were extensively explored. nih.gov It was found that hydrophobic substituents were generally preferred. Specifically, 2′,4′- and 3′,5′-dichloro-substituted analogues were identified as potent and selective inhibitors. nih.gov However, these modifications also led to limited aqueous solubility. This highlights a common challenge in drug design where potency and physicochemical properties must be balanced.
The following table illustrates the effect of substituting the 8-phenyl ring on the inhibitory activity against Grp94.
| Compound | 8-Aryl Ring Substitution | Effect on Activity | Reference |
| 9g | 2',4'-dichloro | Potent and selective inhibitor | nih.gov |
| 9n | 3',5'-dichloro | Potent and selective inhibitor | nih.gov |
| 9c, 9r | Polar functionalities | Deleterious to activity | nih.gov |
Influence of Halogenation on the Biological Activity Profile
Halogenation is a widely used strategy in medicinal chemistry to modulate the biological activity of lead compounds. ijres.orgacs.orgnih.govdtu.dk In the context of 6-chloro-8-phenyl-9H-purine analogues, the presence and nature of halogen substituents can have a profound impact.
The chlorine atom at the C6 position is a common feature and serves as a crucial synthetic intermediate for further modifications. nih.govresearchgate.net Beyond this, halogenation on the 8-phenyl ring has been shown to be particularly important. As mentioned previously, dichloro-substitution on the 8-phenyl ring resulted in potent Grp94 inhibitors. nih.gov Generally, chlorine has been found to be a preferred substituent in many combinations compared to other groups like –OCH3, –OCF3, –CF3, –CN, or –CH3. nih.gov Bromine is also often well-tolerated. nih.gov
Development and Analysis of Purine Analogue Libraries for SAR Exploration
The systematic exploration of SAR often involves the design and synthesis of compound libraries. nih.gov For this compound and related scaffolds, several studies have focused on creating libraries of analogues to comprehensively map the chemical space and identify key structural features for activity.
These libraries typically involve variations at multiple positions of the purine core and the 8-phenyl ring. For example, libraries of 6,8,9-trisubstituted purine analogues have been synthesized to evaluate their cytotoxic activity against various cancer cell lines. tubitak.gov.trnih.govrsc.org Similarly, libraries of 2,6,9-trisubstituted purines have been developed to understand the structural requirements for antitumor activity. nih.govresearchgate.net
The analysis of these libraries, often aided by techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), allows for the development of models that correlate the structural features of the compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug discovery efforts.
An example of a library approach involved the synthesis of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, which were then evaluated for their cytotoxic effects on human cancer cells. tubitak.gov.trnih.gov This systematic approach led to the identification of compounds with notable cytotoxic activity, surpassing that of clinically used drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr
Molecular Mechanisms of Action and Biological Targets
Interaction with Intracellular Signaling Networks
Derivatives of the 6-Chloro-8-phenyl-9H-purine scaffold have been identified as potent modulators of various enzymes and receptors critical to cell function and proliferation.
The purine (B94841) scaffold is a common feature in inhibitors of several enzyme families, particularly kinases and heat shock proteins. The presence of a chlorine atom at the C-6 position and a phenyl group at the C-8 position often plays a crucial role in the inhibitory activity of these compounds. nih.govnih.gov
Kinases : The purine structure is a well-established scaffold for kinase inhibitors.
Death-Associated Protein Kinase 1 (DAPK-1) : A library of 6,8,9-polysubstituted purines was screened against human kinases involved in apoptosis. nih.gov One of the most active compounds identified was 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, a derivative of the core structure. nih.govrsc.org This compound was found to inhibit DAPK-1 with an IC50 value of 2.5 μM, suggesting that the pro-apoptotic effects of this compound class may be mediated through DAPK-1 inhibition. nih.govrsc.org
Bruton's Tyrosine Kinase (BTK) : BTK is a key component of B-cell receptor signaling and a target in various B-cell malignancies. nih.govfrontiersin.org A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors, with some compounds exhibiting IC50 values as low as 0.4 nM, comparable to the approved drug ibrutinib. nih.gov
Src and Abl Kinases : Novel dual Src/Abl kinase inhibitors have been developed based on a 9-(arenethenyl)purine core. acs.org These inhibitors were designed to bind to the inactive "DFG-out" conformation of the kinases. acs.orgresearchgate.net Extensive structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, with one compound inhibiting Src and Abl with IC50 values of 3.8 nM and 5.7 nM, respectively. acs.org
Heat shock protein 90 (Hsp90) : Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic client proteins, making it a key target in cancer therapy. nih.govnih.gov Purine-scaffold inhibitors are a prominent class of Hsp90 inhibitors. nih.gov The necessity of the 6-chloro substitution on the purine ring for potent activity has been demonstrated, with its removal leading to a tremendous loss in potency. nih.gov
Phosphodiesterases (PDEs) : PDEs are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. nih.govcancer.gov A series of heterocycle-condensed purines were developed as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV). nih.gov Additionally, certain purin-6-one derivatives have shown significant inhibitory activity against phosphodiesterase-2 (PDE2), with the most potent compound identified having an IC50 value of 0.18 μM. researchgate.net
Purine Nucleoside Phosphorylase (PNP) : PNP is a key enzyme in the purine salvage pathway. confex.comyoutube.com Inhibition of PNP leads to the accumulation of certain nucleosides, which can trigger apoptosis in rapidly dividing cells, particularly T-cells. nih.gov While many PNP inhibitors like forodesine (B1673553) are purine analogues, specific inhibitory data for this compound is not prominently documented in the reviewed literature. nih.govacs.org
The table below summarizes the inhibitory activities of various this compound derivatives against different enzymes.
| Derivative Class | Target Enzyme | IC50 Value |
| 6,8,9-polysubstituted purines | DAPK-1 | 2.5 μM |
| N,9-diphenyl-9H-purin-2-amines | BTK | 0.4 nM |
| 9-(arenethenyl)purines | Src | 3.8 nM |
| 9-(arenethenyl)purines | Abl | 5.7 nM |
| Purin-6-ones | PDE2 | 0.18 μM |
While enzyme inhibition is a primary mechanism, purine analogues can also interact with cellular receptors.
Adenosine (B11128) Receptors : Given the structural similarity of the purine core to adenosine, interaction with adenosine receptors is a potential activity. However, a study on a series of heterocycle-condensed purine derivatives designed as PDE IV inhibitors found that these analogues did not exhibit any adenosine-antagonistic action on isolated heart preparations. nih.gov This suggests that specific substitutions on the purine ring can direct activity away from adenosine receptors.
Cellular Response Induction and Perturbation
The interaction of this compound analogues with intracellular targets translates into significant effects on cellular processes, including programmed cell death and cell division.
Several studies have confirmed the ability of substituted 8-phenyl-purine derivatives to induce apoptosis, or programmed cell death, in cancer cell lines.
Experimental Evidence : The pro-apoptotic activity of a library of 6,8,9-poly-substituted purines was evaluated in Jurkat leukemia cells. nih.govrsc.org The induction of apoptosis was confirmed through multiple assays:
Annexin-V Staining : Treatment with active purine analogues led to increased Annexin-V staining, indicating the externalization of phosphatidylserine, an early marker of apoptosis. nih.govrsc.org
Initiator Caspase Cleavage : The active compounds were shown to induce the cleavage of initiator caspases, a key step in the activation of the apoptotic cascade. nih.govrsc.org
These findings provide clear evidence that this class of compounds can trigger the intrinsic apoptotic pathway. nih.gov
In addition to inducing apoptosis, purine analogues can interfere with the normal progression of the cell cycle.
The purine core of the compound makes it a potential antagonist in the biosynthesis of nucleic acids.
Indirect Mechanisms : Inhibition of enzymes in the purine salvage pathway, such as PNP, can indirectly affect nucleic acid biosynthesis. nih.gov PNP inhibition leads to an elevation of 2'-deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine 5'-triphosphate (dGTP). nih.gov The accumulation of intracellular dGTP is a known mechanism for inducing cellular apoptosis, particularly in lymphocytes. nih.gov
| Cellular Process | Observation with Purine Derivatives | Method of Detection |
| Apoptosis | Induction of programmed cell death | Annexin-V Staining, Caspase Cleavage |
| Cell Cycle | Modulation of progression | Cell Cycle Analysis |
| Nucleic Acid Synthesis | Potential interference via enzyme inhibition | Accumulation of dGTP |
Classification as a Purine Antimetabolite
The chemical scaffold of this compound places it within the broad class of purine analogues. These synthetic compounds are structurally similar to endogenous purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. Due to this structural mimicry, purine analogues can interfere with the synthesis and utilization of natural purines within a cell, a mechanism that classifies them as purine antimetabolites.
Purine antimetabolites exert their effects by disrupting the normal metabolic pathways involved in the synthesis of DNA and RNA. This interference can occur through several mechanisms, including the inhibition of key enzymes in the de novo purine biosynthesis pathway or by being incorporated into nucleic acids, which can lead to the termination of chain elongation or the induction of apoptosis (cell death).
While direct and extensive research classifying this compound specifically as a purine antimetabolite is not widely available in peer-reviewed literature, its structural characteristics strongly support this classification. The purine core is a well-established pharmacophore for antimetabolite activity, and modifications at the 6 and 8 positions are common in the development of novel anticancer and antiviral agents.
The precise molecular mechanisms of action and the specific biological targets of this compound have not been extensively elucidated in publicly available research. However, studies on structurally related 6,8,9-trisubstituted purine derivatives provide valuable insights into its potential mechanisms and targets.
Research into a library of 6,8,9-polysubstituted purines has shown that compounds with a phenyl group at the C-8 position can exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For instance, a study involving a series of novel purine derivatives demonstrated that these compounds could induce apoptosis in cancer cells. nih.gov
One notable study on a structurally similar compound, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, identified a specific biological target. This compound was found to be an inhibitor of Death-Associated Protein Kinase 1 (DAPK-1), a serine/threonine kinase involved in the regulation of apoptosis. nih.gov Inhibition of DAPK-1 by this purine analogue was linked to the induction of apoptosis in leukemia cell lines. nih.gov
The cytotoxic effects of various 6,8,9-trisubstituted purine analogues have been evaluated against a panel of human cancer cell lines. The data from these studies indicate that the substitution pattern on the purine ring significantly influences the antiproliferative activity.
Table 1: Cytotoxic Activity of Selected 6,8,9-Trisubstituted Purine Analogues in Human Cancer Cell Lines
| Compound | Substitution at C6 | Substitution at C8 | Substitution at N9 | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| Compound A | -NH-c-C6H11 | -Ph | -c-C5H9 | Huh7 (Liver) | 14.2 | nih.gov |
| Compound B | -NH-(4-MeO-Ph) | -Ph | -c-C5H9 | Huh7 (Liver) | 23.6 | nih.gov |
| Compound C | -NH-c-C6H11 | -Ph | -c-C5H9 | HCT116 (Colon) | >50 | nih.gov |
| Compound D | -NH-(4-MeO-Ph) | -Ph | -c-C5H9 | HCT116 (Colon) | >50 | nih.gov |
| Compound E | -NH-c-C6H11 | -Ph | -c-C5H9 | MCF7 (Breast) | 25.8 | nih.gov |
| Compound F | -NH-(4-MeO-Ph) | -Ph | -c-C5H9 | MCF7 (Breast) | 31.4 | nih.gov |
The data presented in Table 1, derived from studies on compounds structurally related to this compound, suggest that the biological activity of this class of compounds is cell-type dependent and influenced by the specific substituents on the purine core. The phenyl group at the C-8 position appears to be a key feature for the observed cytotoxic effects. nih.gov
Preclinical Pharmacological Investigations
In Vitro Efficacy Studies in Defined Biological Systems
In vitro studies are fundamental in preclinical research, offering a controlled environment to elucidate the direct effects of a compound on biological entities like cancer cells, viruses, and microbes.
Derivatives of the 6-chloro-8-phenyl-9H-purine scaffold have been the subject of numerous studies to evaluate their cytotoxic effects against a diverse panel of human cancer cell lines. These investigations have highlighted the potential of the purine (B94841) core, particularly with a phenyl group at the C-8 position, as a promising framework for developing novel anticancer agents. bioworld.comnih.gov
Research has demonstrated that various 6,8,9-trisubstituted and 2,6,9-trisubstituted purine derivatives exhibit significant antiproliferative activity. For instance, certain novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives showed notable cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. bioworld.comnih.gov Similarly, other studies have reported the evaluation of purine analogues against a broad spectrum of up to 60 human tumor cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer.
The mechanism of action for some of these promising derivatives has also been explored. For example, one particularly effective 2,6,9-trisubstituted purine compound was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. The cytotoxic activity is often influenced by the nature of the substituents at various positions on the purine ring, with structure-activity relationship (SAR) studies indicating that steric properties can significantly impact efficacy.
The table below summarizes the findings of in vitro anticancer activity for various derivatives of the core purine structure across different cancer types.
| Cancer Type | Cell Lines | Key Findings | Source Index |
|---|---|---|---|
| Hepatocellular Carcinoma | Huh7, HepG2, FOCUS, SNU475, SNU182, Hep3B | Derivatives exhibited significant cytotoxic activity, with some compounds showing lower IC50 values than reference drugs 5-FU and Fludarabine. | bioworld.comnih.gov |
| Colon Carcinoma | HCT116, CACO2 | Various substituted purine analogues demonstrated antiproliferative effects. | bioworld.comnih.gov |
| Breast Carcinoma | MCF7 | Cytotoxic activity was observed for novel 6,8,9-trisubstituted purine derivatives. | bioworld.comnih.gov |
| Leukemia | HL-60 (Acute Promyelocytic Leukemia) | A derivative was shown to induce apoptosis and cause cell cycle arrest at the S-phase. Potency was compared against cisplatin. | |
| Cervical Cancer | HeLa, SiHa, CaSki | 9-ethyl-9H-purine derivatives with specific substitutions (trifluoromethoxy and trifluoromethyl groups) showed significant activity. | |
| Ovarian Cancer | OVSAHO, SKOV-3 | Substituted 9-ethyl-9H-purine derivatives demonstrated inhibitory effects on cell proliferation. | |
| Melanoma | General Panel | Purine analogues have been evaluated as part of a comprehensive screening against 60 tumor cell lines. | |
| Non-Small-Cell Lung Cancer | General Panel | Screening programs have included NSCLC lines to assess the efficacy of purine derivatives. |
The purine scaffold is integral to nucleoside analogues used in antiviral therapies, prompting investigations into the antiviral properties of this compound derivatives.
Studies have focused on activity against human rhinoviruses (HRV), a common cause of respiratory infections. A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and tested for their ability to inhibit rhinovirus replication. These structure-activity relationship studies revealed that compounds featuring small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. Several of these purine derivatives demonstrated good activity against four representative rhinovirus serotypes.
More recently, in response to the COVID-19 pandemic, research has extended to the evaluation of purine analogues against SARS-CoV-2. An exemplified purine compound demonstrated antiviral activity against SARS-CoV-2 in infected Vero-E6 cells, which express the human ACE2 receptor. bioworld.com The compound showed a 50% inhibitory concentration (IC50) of 4.05 µM in cytopathic effect assays, with reduced cytotoxicity towards the normal host cells. bioworld.com
The therapeutic potential of this compound derivatives extends to antimicrobial and antioxidant activities. A study involving a series of 6-chloro-8-substituted-9[H]-purine derivatives reported significant antimicrobial and antioxidant properties. acgpubs.org
The antimicrobial efficacy was evaluated against a panel of pathogenic bacteria and fungi. The compounds were tested for their ability to inhibit the growth of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), and fungi (Aspergillus niger, Pencillium chrysogenium). acgpubs.org The results indicated that these purine derivatives possess significant antimicrobial activity. acgpubs.org This is further supported by other studies on related 6-chloropurine (B14466) derivatives, which also showed promising results against various bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the range of 18.0-25.0 µg/mL. researchgate.net
In addition to antimicrobial effects, the antioxidant potential of these compounds has been noted, suggesting they may help mitigate oxidative stress, although detailed mechanisms are often part of ongoing research. acgpubs.org
The table below summarizes the observed antimicrobial activity.
| Organism Type | Species Tested | Finding | Source Index |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Derivatives showed significant antibacterial activity. | acgpubs.org |
| Gram-Negative Bacteria | Proteus vulgaris, Klebsiella pneumoniae | Derivatives showed significant antibacterial activity. | acgpubs.org |
| Fungi | Aspergillus niger, Pencillium chrysogenium | Derivatives were evaluated and showed antifungal activity. | acgpubs.org |
In Vivo Efficacy Studies in Non-Human Animal Models
Based on the conducted searches, no specific studies detailing the therapeutic evaluation of this compound or its direct derivatives in xenograft models were found in the public domain. Xenograft models, which involve implanting human tumor cells into immunocompromised animals, are a crucial step in oncology drug development, and this represents an area for future investigation.
While extensive in vivo data for this compound is limited, some studies on its derivatives have been conducted in animal models of infection.
In a notable study related to antiviral efficacy, a purine derivative was evaluated in a Golden Syrian hamster model of SARS-CoV-2 infection. bioworld.com Administration of the compound was found to reduce subgenomic RNA levels in the infected animals, indicating an inhibition of viral replication in vivo. bioworld.com The study also provided pharmacokinetic data, showing that the active metabolite of a prodrug version achieved high concentrations in the lung tissue of the hamsters, the primary site of infection. bioworld.com This type of investigation in a relevant disease model is critical for demonstrating the potential real-world therapeutic utility of a compound.
Computational and Structural Elucidation
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
An article on this specific compound with the requested level of detail would require novel research to be conducted and published.
Future Directions and Research Perspectives for 6 Chloro 8 Phenyl 9h Purine Research
Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogues of 6-chloro-8-phenyl-9H-purine with enhanced potency and selectivity for specific biological targets. This involves strategic modifications at various positions of the purine (B94841) core to optimize interactions with target proteins and minimize off-target effects.
Research has demonstrated that substitutions at the C6, C8, and N9 positions of the purine ring can significantly influence biological activity. nih.gov For instance, replacing the chlorine atom at the C6 position with various substituted amines or alkoxy groups can lead to compounds with potent anticancer or antiviral properties. nih.govscielo.org.mx The phenyl group at the C8 position is also a key site for modification, with studies showing that altering its substitution pattern can modulate activity. nih.govacs.org
Future efforts will likely involve the synthesis of libraries of 6,8,9-polysubstituted purine analogues. rsc.org These libraries can be screened against a panel of biological targets to identify lead compounds with desired activities. For example, the synthesis of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives has yielded compounds with notable cytotoxic activity against various cancer cell lines. nih.gov
Table 1: Examples of Synthesized 6,8,9-Trisubstituted Purine Analogues and their Biological Evaluation
| Compound Name | Modification from this compound Core | Biological Activity | Reference |
| 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine | Substitution at C6, C8, and N9 positions | Cytotoxic against Huh7, HCT116, and MCF7 cancer cells | nih.gov |
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Substitution at C6 and N9 positions | Pro-apoptotic activity in Jurkat T-cell leukemia cells | rsc.org |
| 6-Chloro-9-((3-isopropylisoxazol-5-yl)methyl)-9H-purin-2-amine | Addition of an amine at C2 and substitution at N9 | Hsp90α inhibitory activity | mdpi.com |
The design of these advanced analogues will be guided by structure-activity relationship (SAR) studies, which provide valuable insights into the chemical features required for optimal biological activity. nih.govrsc.org
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While purine analogues have been extensively studied for their anticancer and antiviral activities, there is significant potential to explore their effects on other biological targets and their applications in treating a wider range of diseases. nih.govnih.gov The structural similarity of purines to endogenous nucleobases allows them to interact with a wide variety of enzymes and receptors involved in cellular processes. rsc.orgnih.gov
Future research will focus on identifying and validating novel biological targets for this compound derivatives. This can be achieved through high-throughput screening of compound libraries against diverse biological assays. For example, studies have shown that certain polysubstituted purine analogues can act as inhibitors of Death-Associated Protein Kinase 1 (DAPK-1), suggesting their potential as therapeutic agents for diseases involving apoptosis. rsc.org Other research has pointed to the potential for purine derivatives to inhibit Heat Shock Protein 90 (Hsp90), a promising target for cancer therapy. mdpi.com
The broad therapeutic potential of purine derivatives is well-documented, with applications in autoimmune diseases, inflammation, hyperuricemia, and various microbial infections. nih.gov By exploring the activity of this compound analogues against a wider range of targets, researchers may uncover novel therapeutic applications for these compounds.
Table 2: Potential Therapeutic Applications for Novel Purine Analogues
| Therapeutic Area | Potential Biological Target | Reference |
| Cancer | DAPK-1, Hsp90, various kinases | acs.orgrsc.orgmdpi.com |
| Viral Infections | Viral polymerases, proteases | nih.govmdpi.com |
| Autoimmune Diseases | Kinases involved in immune signaling | nih.gov |
| Inflammatory Disorders | Enzymes involved in inflammatory pathways | nih.gov |
Continued Advancements in Sustainable and Efficient Synthetic Methodologies for Purine Scaffolds
The development of sustainable and efficient synthetic methods is crucial for the large-scale production of purine-based drug candidates. Traditional methods for purine synthesis can be lengthy and often involve harsh reaction conditions and the use of hazardous reagents.
Recent advancements in synthetic organic chemistry offer promising alternatives. For example, the use of reusable catalysts, such as cellulose sulfuric acid, has been shown to provide an efficient and environmentally friendly method for the synthesis of 6-chloro-8-substituted-9H-purines. researchgate.net This approach offers several advantages, including high yields, short reaction times, and easy catalyst recovery. researchgate.net
Furthermore, the application of techniques such as ultrasound radiation can significantly shorten reaction times and improve the efficiency of purine synthesis. nih.gov One-pot synthetic pathways are also being explored to streamline the synthesis of complex polysubstituted purines from simple starting materials. rsc.org
Future research in this area will focus on the development of novel catalytic systems, the use of greener solvents, and the design of more atom-economical synthetic routes. These advancements will not only reduce the environmental impact of purine synthesis but also make these important compounds more accessible for research and development.
Integration of Advanced Computational and Artificial Intelligence-driven Methodologies in Purine Drug Discovery
AI and machine learning algorithms can be used to analyze vast datasets of chemical structures and biological activities to identify novel therapeutic targets and predict the potential of new purine derivatives. nih.govyoutube.com Generative chemistry algorithms can design novel molecules with desired properties, such as high potency and low toxicity. nih.govyoutube.com
Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how purine analogues bind to their biological targets, providing a rational basis for the design of more effective inhibitors. nih.gov These methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Chloro-8-phenyl-9H-purine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical procedure involves reacting 6-chloro-9-protected purine derivatives with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene under reflux. Purification is achieved via column chromatography using gradients of ethyl acetate and hexane .
| Reaction Conditions | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (1.5 equiv) |
| Solvent | Toluene |
| Temperature | Reflux (110–120°C) |
| Purification | Column chromatography (EtOAc/hexane) |
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, and structures are solved via direct methods (e.g., SHELXL ). Visualization and refinement of thermal ellipsoids are facilitated by programs like ORTEP-3 .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : To verify C, H, N, and Cl content. Reference data from analogous purines (e.g., 2-amino-6-chloropurine ) can assist in spectral interpretation.
Q. What purification strategies are effective for halogenated purines?
Column chromatography with silica gel and gradients of ethyl acetate/hexane is widely used . For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases may be required.
Advanced Research Questions
Q. How can data contradictions in crystallographic studies be resolved?
Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Use SHELXL's validation tools (e.g., ADDSYM for symmetry checks) and re-examine data collection parameters (e.g., crystal quality, temperature) . For twinned crystals, refine using HKLF5 in SHELXL.
Q. What strategies optimize regioselectivity in purine functionalization?
Regioselectivity at the 8-position can be controlled via:
- Protecting Groups : Use tetrahydropyran (THP) at N9 to direct coupling to C8 .
- Catalyst Tuning : Bulky ligands (e.g., XPhos) favor steric control.
- Temperature : Lower temperatures reduce side reactions.
Q. How can biological activity assays be designed for this compound?
- Enzyme Inhibition : Measure IC₅₀ values using kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).
- Cellular Uptake : Radiolabel the compound or use fluorescent tags.
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-chloro-9-ribofuranosylpurine ).
Q. What computational methods support mechanistic studies of halogenated purines?
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potentials (e.g., using Gaussian09).
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental data .
Q. How can reaction yields be improved in cross-coupling steps?
- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or Ni catalysts.
- Microwave Assistance : Reduce reaction time and improve efficiency.
- Pre-activation of Boronic Acids : Use pinacol esters for stability.
Data Contradiction Analysis
Q. How should conflicting spectral data between synthetic batches be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
